1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Overview
Description
1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylbenzoyl and trifluoromethylphenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylbenzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst.
Addition of Trifluoromethylphenyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(4-benzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but lacks the phenyl group on the benzoyl moiety.
1-(4-phenylbenzoyl)-N-[3-(fluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the phenylbenzoyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2/c27-26(28,29)22-7-4-8-23(17-22)30-24(32)20-13-15-31(16-14-20)25(33)21-11-9-19(10-12-21)18-5-2-1-3-6-18/h1-12,17,20H,13-16H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLDUDOESKPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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